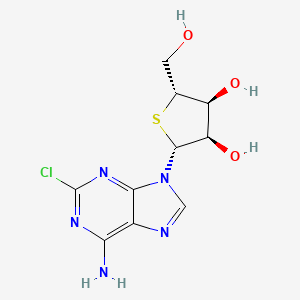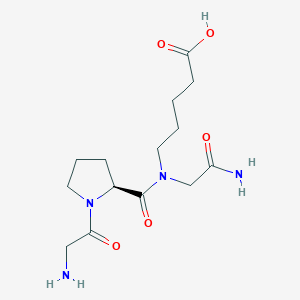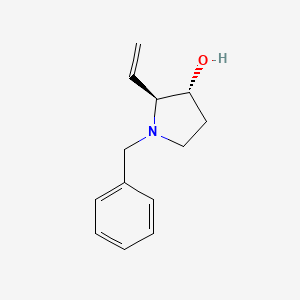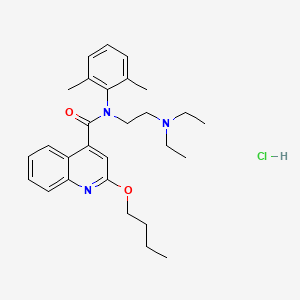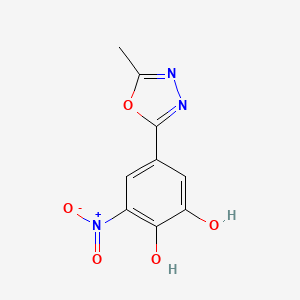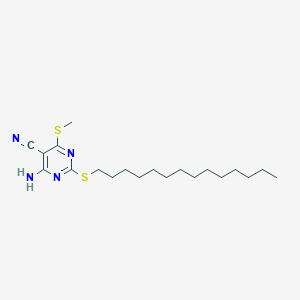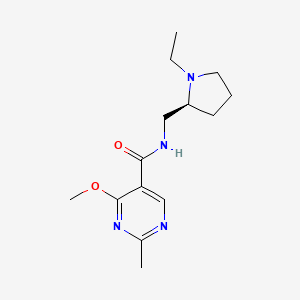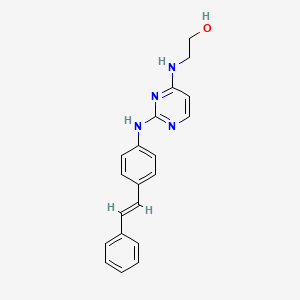
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol is a complex organic compound that features a pyrimidine ring substituted with a styrylphenyl group and an aminoethanol moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Styrylphenyl Intermediate: This step involves the reaction of a styrene derivative with a suitable phenylamine under conditions that promote the formation of the styrylphenyl group.
Pyrimidine Ring Formation: The styrylphenyl intermediate is then reacted with a pyrimidine precursor, such as 2-aminopyrimidine, under conditions that facilitate the formation of the pyrimidine ring.
Introduction of the Aminoethanol Group: The final step involves the reaction of the pyrimidine-styrylphenyl intermediate with an aminoethanol derivative to introduce the aminoethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Styrylphenyl Derivatives: Compounds with the styrylphenyl group may have comparable chemical properties.
Aminoethanol Derivatives: These compounds contain the aminoethanol moiety and may have similar reactivity.
Uniqueness
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
特性
分子式 |
C20H20N4O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
2-[[2-[4-[(E)-2-phenylethenyl]anilino]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C20H20N4O/c25-15-14-21-19-12-13-22-20(24-19)23-18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-13,25H,14-15H2,(H2,21,22,23,24)/b7-6+ |
InChIキー |
LAUAIZSGNGCGFP-VOTSOKGWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


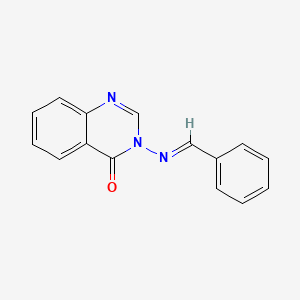
![2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid](/img/structure/B12905548.png)
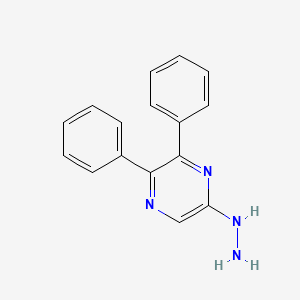
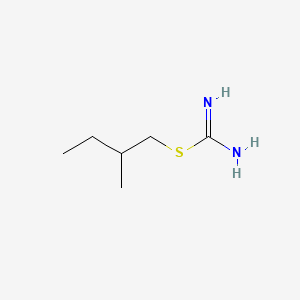
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)
